2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with hydrazinyl and nitrophenyl groups. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of hydrochloric acid .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes in metabolic pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
2-Hydrazino-4-phenylthiazole: Similar structure but with a phenyl group instead of a nitrophenyl group.
2-Hydrazino-4-methylbenzothiazole: Contains a benzothiazole ring instead of a thiazole ring
Uniqueness: 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole is unique due to the presence of both hydrazinyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10N4O2S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H10N4O2S/c1-6-2-3-7(4-9(6)14(15)16)8-5-17-10(12-8)13-11/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
QFKDRHLIFCGEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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